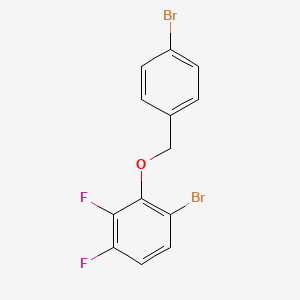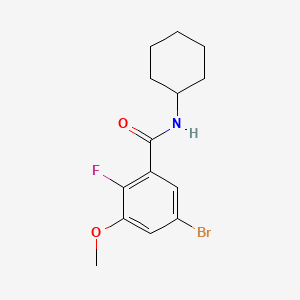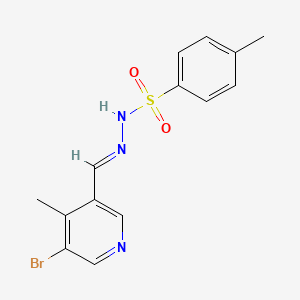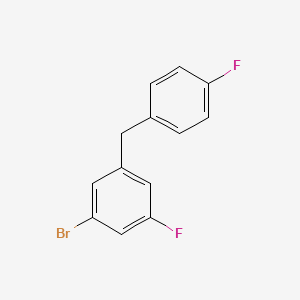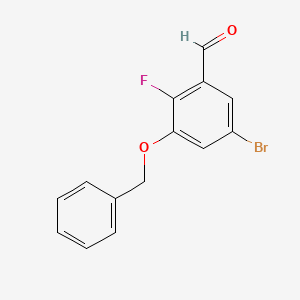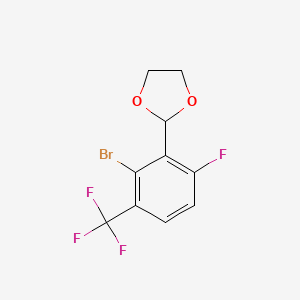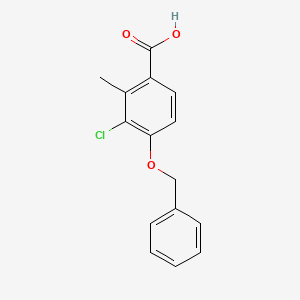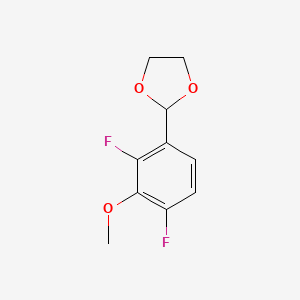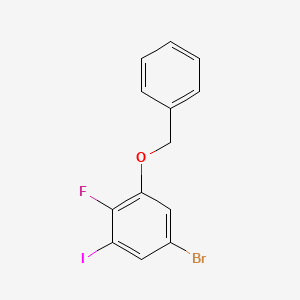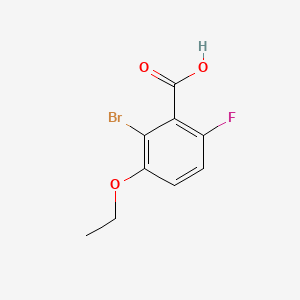
(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with a complex structure. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes bromine, chlorine, and fluorine atoms attached to a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrrolidine ring attached to a phenyl group that has bromine, chlorine, and fluorine atoms . The InChI code for a similar compound, 3-Bromo-6-chloro-2-fluorophenol, is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H .Scientific Research Applications
(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone has been studied extensively in the scientific community for its potential therapeutic and medicinal applications. It has been investigated as a potential therapeutic agent for the treatment of Alzheimer’s disease, as it has been found to reduce the formation of amyloid-beta plaques in animal models. In addition, it has been studied as an anticonvulsant, and has been found to be effective in reducing seizure activity in animal models. It has also been investigated as a potential anti-inflammatory agent, and has been found to reduce inflammation in animal models.
Mechanism of Action
The exact mechanism of action of (3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as acetylcholinesterase and cyclooxygenase-2. In addition, it is thought to act by binding to certain receptors, such as the NMDA receptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to reduce the formation of amyloid-beta plaques in animal models, which could potentially be beneficial in the treatment of Alzheimer’s disease. In addition, it has been found to reduce inflammation in animal models, suggesting that it could be used as an anti-inflammatory agent. It has also been found to reduce seizure activity in animal models, suggesting that it could be used as an anticonvulsant.
Advantages and Limitations for Lab Experiments
The use of (3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in anhydrous conditions. In addition, it has a wide range of potential therapeutic and medicinal applications, making it a useful compound for research. However, it is important to note that this compound is a novel compound, and its safety and efficacy in humans has not yet been fully established. Therefore, caution should be exercised when using it in laboratory experiments.
Future Directions
The potential for future research directions with (3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone is promising. Further research could be conducted to better understand its mechanism of action, and to determine its safety and efficacy in humans. In addition, further research could be conducted to explore its potential as an anti-inflammatory agent, anticonvulsant, and Alzheimer’s disease treatment. Finally, further research could be conducted to explore its potential for use in other therapeutic and medicinal applications.
Synthesis Methods
(3-Bromo-6-chloro-2-fluorophenyl)(pyrrolidin-1-yl)methanone is synthesized by a process known as the “Grignard reaction”, which involves the reaction of an organomagnesium compound (such as methylmagnesium bromide) with an aldehyde or ketone. The reaction produces a substituted phenylpyrrolidinone, which is then isolated and purified. The reaction is typically carried out in anhydrous conditions, and the product is isolated by column chromatography.
properties
IUPAC Name |
(3-bromo-6-chloro-2-fluorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrClFNO/c12-7-3-4-8(13)9(10(7)14)11(16)15-5-1-2-6-15/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVCCZBNZWAOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

